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molecular formula C11H10O4 B8622375 7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one CAS No. 85328-86-5

7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one

Cat. No. B8622375
M. Wt: 206.19 g/mol
InChI Key: OCCRKOWLAVGGOA-UHFFFAOYSA-N
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Patent
US05428038

Procedure details

110 g (300 mmol) esculine×1.5 H2O, 70 g (450 mmol) ethyl iodide and 82.8 g (600 mmol) of potassium carbonate are agitated in 400 ml DMF for 30 h at 85° C. This was followed by filtration, reduction of the filtrate to approximately 250 ml, the addition of approximately 200 ml ethanol and crystallization at 0° C. The crystals were boiled in 800 ml of 2N sulfuric acid for 5 h under reflux. The product was vacuum filtered, washed with water and recrystallized from water and ethanol: yield 43.2 g (70%), fusion point 145° to 146° C.
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[C:6](=[CH:7][C:8]([OH:24])=[C:9]([O:12][C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[CH:10]=2)[O:5][C:3](=[O:4])[CH:2]=1.O.[CH2:26](I)[CH3:27].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:26]([O:24][C:8]1[C:9]([OH:12])=[CH:10][C:11]2[CH:1]=[CH:2][C:3](=[O:4])[O:5][C:6]=2[CH:7]=1)[CH3:27] |f:3.4.5|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
70 g
Type
reactant
Smiles
C(C)I
Name
Quantity
82.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This was followed by filtration, reduction of the filtrate to approximately 250 ml
ADDITION
Type
ADDITION
Details
the addition of approximately 200 ml ethanol and crystallization at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from water and ethanol
CUSTOM
Type
CUSTOM
Details
yield 43.2 g (70%), fusion point 145° to 146° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)OC1=CC2=C(C=CC(O2)=O)C=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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